Cas no 946367-93-7 (N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(thiophen-2-yl)acetamide)
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(thiophen-2-yl)acetamide Chemical and Physical Properties
Names and Identifiers
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- 2-Thiopheneacetamide, N-(1-benzoyl-1,2,3,4-tetrahydro-6-quinolinyl)-
- N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(thiophen-2-yl)acetamide
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- Inchi: 1S/C22H20N2O2S/c25-21(15-19-9-5-13-27-19)23-18-10-11-20-17(14-18)8-4-12-24(20)22(26)16-6-2-1-3-7-16/h1-3,5-7,9-11,13-14H,4,8,12,15H2,(H,23,25)
- InChI Key: OZMOAOMAYRXDCQ-UHFFFAOYSA-N
- SMILES: C1(CC(NC2C=CC3=C(C=2)CCCN3C(=O)C2=CC=CC=C2)=O)SC=CC=1
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(thiophen-2-yl)acetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2040-0374-2μmol |
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(thiophen-2-yl)acetamide |
946367-93-7 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F2040-0374-5μmol |
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(thiophen-2-yl)acetamide |
946367-93-7 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F2040-0374-1mg |
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(thiophen-2-yl)acetamide |
946367-93-7 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F2040-0374-2mg |
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(thiophen-2-yl)acetamide |
946367-93-7 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F2040-0374-3mg |
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(thiophen-2-yl)acetamide |
946367-93-7 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F2040-0374-4mg |
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(thiophen-2-yl)acetamide |
946367-93-7 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F2040-0374-5mg |
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(thiophen-2-yl)acetamide |
946367-93-7 | 90%+ | 5mg |
$69.0 | 2023-05-17 |
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(thiophen-2-yl)acetamide Related Literature
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Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Eunju Nam,Jiyeon Han,Sunhee Choi,Mi Hee Lim Chem. Commun., 2021,57, 7637-7640
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
Additional information on N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(thiophen-2-yl)acetamide
Professional Introduction to N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(thiophen-2-yl)acetamide (CAS No. 946367-93-7)
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(thiophen-2-yl)acetamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its CAS number 946367-93-7, represents a novel molecular entity with a unique structural framework that combines elements of quinoline and thiophene derivatives. The presence of these heterocyclic moieties suggests potential biological activities that are of great interest to researchers exploring new therapeutic agents.
The structural composition of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(thiophen-2-yl)acetamide is characterized by a benzoylated tetrahydroquinoline core linked to a thiophene-substituted acetamide moiety. This configuration not only imparts distinct electronic and steric properties but also opens up possibilities for diverse interactions with biological targets. The benzoyl group at the 1-position of the tetrahydroquinoline ring is known to enhance metabolic stability and binding affinity, while the thiophene ring introduces additional pharmacophoric features that can modulate receptor activity.
In recent years, there has been a surge in research focused on quinoline derivatives due to their broad spectrum of biological activities. Quinoline-based compounds have been historically significant in the development of antimalarial drugs, such as chloroquine and quinine, and continue to be explored for their potential in treating various infectious diseases and cancers. The incorporation of a tetrahydroquinoline scaffold into N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(thiophen-2-yl)acetamide may confer advantages such as improved solubility and reduced toxicity compared to parent quinoline structures.
The thiophene component in this compound adds another layer of complexity and functionality. Thiophenes are known for their role in various pharmacological applications, including anticonvulsants, antifungals, and anti-inflammatory agents. The presence of a thiophen-2yl substituent at the acetamide position suggests potential interactions with enzymes or receptors that are sensitive to thiophene-based ligands. This dual heterocyclic system may lead to synergistic effects when tested against biological targets.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes and interactions of complex molecules like N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(thiophen-2-yl)acetamide with biological targets. These studies often rely on high-throughput virtual screening (HTVS) techniques to identify potential hits that can be further optimized for therapeutic efficacy. The unique structural features of this compound make it an attractive candidate for such virtual screening campaigns aimed at discovering novel bioactive molecules.
Experimental validation of computational predictions is crucial for advancing drug discovery efforts. In vitro assays are commonly employed to assess the biological activity of compounds such as N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(thiophen-2-yl)acetamide against various targets. These assays may include enzyme inhibition studies, receptor binding assays, and cell-based functional assays. The results from these experiments can provide valuable insights into the compound's mechanism of action and its potential therapeutic applications.
The synthesis of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(thiophen-2-y l)acetamide presents challenges due to its complex structural features. Multi-step synthetic routes are often required to construct the quinoline and thiophene moieties while maintaining high yields and purity. Advances in synthetic methodologies have made it possible to access such complex molecules more efficiently than ever before. Techniques such as transition metal-catalyzed coupling reactions and palladium-mediated transformations have been instrumental in facilitating the synthesis of this compound.
Once synthesized, the characterization of N-(1-benzoyl -1 , 2 , 3 , 4 -tetrahydroquinolin -6 - y l ) - 2 - ( thiophen - 2 - y l ) acet amide is essential for understanding its physical and chemical properties. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography are commonly used to confirm the structure and purity of the compound. These data are critical for subsequent biological testing and for filing patents if commercialization is pursued.
The pharmacokinetic properties of N-(1-benzoyl -1 , 2 , 3 , 4 -tetrahydroquinolin -6 - y l ) - 2 - ( thiophen - 2 - y l ) acet amide must also be evaluated to assess its suitability as a drug candidate. Parameters such as absorption, distribution, metabolism ,and excretion (ADME) are crucial for determining whether a compound can reach effective concentrations at the target site while minimizing side effects . Preclinical studies often involve assessing these properties in animal models before moving on to human clinical trials.
In conclusion , N -( 1 - benzoyl - 1 , 2 , 3 , 4 - tetrahydroquinolin -6 - y l ) - 2 -( thiophen - 2 - y l ) acet amide ( CAS No . 946367 −93−7) represents an intriguing molecular entity with potential therapeutic applications . Its unique structural features , combining elements of quinoline and thiophene derivatives , make it a promising candidate for further research in pharmaceutical chemistry . With continued advancements in synthetic methodologies and computational biology , this compound holds promise for contributing to the development of novel therapeutic agents in the future .
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